Vitamin D deficiency is a global health concern, affecting billions worldwide. Low vitamin D levels are linked to several health issues, including osteoporosis, rickets, and muscle weakness. Studies suggest that calcifediol might be a more efficient way to raise vitamin D levels compared to cholecalciferol (vitamin D3) [1]. This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more effective increases in circulating 25-hydroxyvitamin D [1]. Research is ongoing to determine the optimal dosage and treatment regimens for calcifediol in addressing vitamin D deficiency, particularly in individuals with conditions affecting gut absorption.
[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()
[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()
Scientific interest in calcifediol extends beyond its established role in bone health. Studies are investigating its possible applications in various health conditions, including:
Calcifediol monohydrate, also known as 25-hydroxycholecalciferol or calcidiol, is a metabolite of vitamin D produced in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. It serves as a precursor to calcitriol, the active form of vitamin D, which is crucial for calcium homeostasis and bone health. The compound has a chemical formula of C27H44O2 and a molecular weight of approximately 400.637 g/mol .
Calcifediol is primarily synthesized in the liver by the enzyme vitamin D 25-hydroxylase and can be further converted in the kidneys to calcitriol through the action of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) . This process is essential for regulating various physiological functions, including calcium absorption and bone metabolism.
Calcifediol plays a significant role in human physiology:
The synthesis of calcifediol typically involves:
Calcifediol has several important applications:
Research indicates that calcifediol interacts with various biological systems:
Calcifediol shares similarities with other vitamin D metabolites but has unique properties:
Compound | Description | Unique Features |
---|---|---|
Cholecalciferol | Vitamin D3 precursor | Requires two hydroxylation steps for activation |
Ergocalciferol | Vitamin D2 precursor | Less potent than calcifediol; requires similar activation |
Calcitriol | Active form of vitamin D | Directly regulates calcium homeostasis; more potent |
24,25-Dihydroxycholecalciferol | Metabolite of calcitriol | Primarily involved in inactivation pathways |
Calcifediol stands out due to its rapid conversion to calcitriol and its effectiveness even in individuals with fat malabsorption issues, making it a preferred choice for treating vitamin D deficiency . Its unique pharmacokinetic profile allows for more predictable dosing compared to cholecalciferol or ergocalciferol.
Calcifediol monohydrate possesses a complex three-dimensional structure containing multiple chiral centers that define its stereochemical identity. The molecule contains five defined stereocenters, each maintaining specific absolute configurations essential for biological activity [10]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with each chiral center designated according to its spatial arrangement.
The primary stereochemical features include the C-1 position with R configuration, representing a critical ring junction within the indane structural motif [10]. The C-3 position exhibits S configuration and bears the hydroxyl group within the A-ring system, contributing significantly to the compound's hydrogen bonding capacity [10]. Additional stereocenters at positions C-3a and C-7a both maintain S and R configurations respectively, forming essential ring junction points that stabilize the overall molecular architecture [10].
The side chain contains a stereocenter at C-20 with R configuration, which plays a crucial role in receptor binding interactions [11]. This stereochemical arrangement has been demonstrated through asymmetric synthesis studies, which confirm the importance of maintaining precise spatial relationships for optimal biological activity [12]. The complete stereochemical descriptor for calcifediol monohydrate incorporates all five chiral centers: (1R,3S,3aS,7aR,20R) [10].
Stereocenter | Configuration | Description |
---|---|---|
C-1 (1R) | R configuration | Indane ring junction |
C-3 (3S) | S configuration | Hydroxyl-bearing carbon in A-ring |
C-3a (3aS) | S configuration | Ring junction stereocenter |
C-7a (7aR) | R configuration | Ring junction stereocenter |
C-20 (20R) | R configuration | Side chain stereocenter |
The crystallization of calcifediol as a monohydrate represents a thermodynamically favorable solid-state form under ambient conditions. The monohydrate crystals appear as white to almost white crystalline material, exhibiting characteristic physical properties distinct from the anhydrous form [13] [4]. The incorporation of water molecules within the crystal lattice occurs through specific hydrogen bonding interactions that stabilize the overall crystal structure.
The crystallization process involves the formation of hydrogen bonds between water molecules and the hydroxyl groups present in the calcifediol structure [14]. These interactions contribute to the observed melting point range of 64-69 degrees Celsius for the monohydrate form, which differs from the anhydrous material [15]. The water molecules occupy defined positions within the crystal structure, forming a network that enhances crystal stability while maintaining the compound's chemical integrity.
The production of calcifediol monohydrate involves controlled crystallization processes, including recrystallization steps that ensure proper hydrate formation [14]. The manufacturing process specifically incorporates crystallization and re-crystallization stages to achieve the desired monohydrate stoichiometry [14]. Environmental factors such as humidity and temperature significantly influence the crystallization behavior and the maintenance of the monohydrate form during storage and handling.
Calcifediol monohydrate demonstrates no reported polymorphism, indicating that under standard conditions, only one crystal form of the hydrated compound exists [16]. This absence of polymorphic behavior simplifies pharmaceutical development and ensures consistent physical properties across different production batches. The compound exhibits light sensitivity and temperature sensitivity [17], requiring specific storage conditions to maintain crystal structure integrity.
Property | Monohydrate Form |
---|---|
Appearance | White to almost white crystals |
Melting Point (°C) | 64-69°C (reported range) |
Polymorphism | No polymorphism reported |
Thermal Stability | Stable up to ~65°C |
Hydrogen Bonding | Present (with water molecules) |
Storage Requirements | Store at -20°C, dark conditions |
The comparison between calcifediol monohydrate and its anhydrous form reveals significant differences in physical and chemical properties that influence handling, storage, and application considerations. The anhydrous form exhibits a higher melting point of 74-76 degrees Celsius compared to the monohydrate's range of 64-69 degrees Celsius [18] [7]. This thermal behavior difference reflects the distinct crystal packing arrangements and intermolecular interactions present in each form.
Solubility characteristics remain largely similar between the two forms, with both showing practical insolubility in water, free solubility in ethanol, and solubility in fatty oils [13] [16]. However, the presence of water molecules in the monohydrate form can influence dissolution rates and bioavailability profiles in pharmaceutical applications. The dosage considerations for pharmaceutical preparations account for these differences, with formulations typically expressing dosage in terms of the anhydrous compound regardless of the actual form used [19].
The molecular weight difference of approximately 18 grams per mole between the forms corresponds precisely to the mass of one water molecule, confirming the stoichiometric hydration [1] [8]. This weight difference necessitates careful consideration in analytical methods and quality control procedures to ensure accurate quantification of the active pharmaceutical ingredient.
Stability profiles show that both forms require similar storage conditions, including protection from light and moisture, with recommended storage temperatures of -20 degrees Celsius [17] [7]. The anhydrous form demonstrates slightly higher thermal stability, remaining stable up to approximately 75 degrees Celsius compared to the monohydrate's stability limit of around 65 degrees Celsius [15] [18].
Crystal structure analysis indicates that neither form exhibits polymorphism under standard conditions, simplifying the solid-state characterization requirements [16]. The absence of polymorphic behavior in both forms ensures consistent physical properties and eliminates concerns about polymorphic transitions during processing or storage.
Property | Monohydrate Form | Anhydrous Form |
---|---|---|
Appearance | White to almost white crystals | White to off-white crystalline solid |
Melting Point (°C) | 64-69°C | 74-76°C |
Molecular Weight | 418.65 g/mol | 400.64 g/mol |
Water Content | 3.8-5.0% | 0% |
Thermal Stability | Stable up to ~65°C | Stable up to ~75°C |
Solubility Profile | Practically insoluble in water, freely soluble in ethanol | Practically insoluble in water, freely soluble in ethanol |
Storage Requirements | Store at -20°C, protect from light | Store at -20°C, protect from light |
Polymorphism | None reported | None reported |
The industrial production of calcifediol monohydrate primarily relies on the controlled hydroxylation of cholecalciferol (vitamin D3) at the carbon-25 position [1] [2]. This critical transformation is catalyzed by specific cytochrome P450 enzymes, predominantly CYP2R1 and CYP27A1, which represent the primary 25-hydroxylase enzymes responsible for converting vitamin D3 to its 25-hydroxylated metabolite [2] [3].
The enzymatic hydroxylation process involves a sophisticated electron transport system where CYP2R1, located in the endoplasmic reticulum, utilizes NADPH-dependent P450 reductase as the electron donor [2]. The reaction mechanism proceeds through the insertion of molecular oxygen, where one oxygen atom is incorporated into the substrate at the C-25 position while the second oxygen atom is reduced to water [4]. This regioselective hydroxylation achieves conversion yields typically ranging from 70-85% under optimized industrial conditions [1] [2].
The industrial implementation utilizes genetically engineered Saccharomyces cerevisiae strains that produce cholestatrienol through fermentation processes [1]. Following fermentation, the substrate undergoes sequential chemical transformations including saponification, extraction, and the critical hydroxylation step using immobilized enzyme systems or whole-cell biocatalysts [1] [5]. The production process operates under Good Manufacturing Practice conditions with strict temperature control (25-37°C), pH optimization (7.0-8.5), and oxygen regulation to maintain enzyme activity and product stability [1].
Advanced industrial processes employ continuous-flow bioreactor systems that enable precise control of substrate concentration, residence time, and reaction conditions. These systems achieve superior product consistency with calcifediol yields of 90-95% and purities exceeding 97% [1]. The implementation of real-time monitoring systems allows for immediate adjustment of process parameters, ensuring optimal conversion efficiency while minimizing the formation of unwanted side products such as 24-hydroxyvitamin D3 or over-oxidized metabolites.
The purification of crude calcifediol involves sophisticated multi-stage processes designed to achieve pharmaceutical-grade purity standards. Initial purification employs liquid-liquid extraction using organic solvents such as ethyl acetate or dichloromethane to separate calcifediol from aqueous fermentation media [6] [7]. The organic extracts undergo concentration through rotary evaporation under reduced pressure (0.1-0.5 atm) at temperatures below 40°C to prevent thermal degradation [6].
Primary purification utilizes silica gel column chromatography with optimized solvent gradients. The typical procedure employs a column packed with 60-200 mesh silica gel, using hexane-ethyl acetate gradients (95:5 to 70:30 v/v) for separation [7] [8]. The calcifediol-containing fractions are identified through thin-layer chromatography monitoring and combined for further processing. This chromatographic step achieves 85-95% recovery with significant removal of structural analogs and photoisomers [8].
Secondary purification involves high-performance liquid chromatography using C18 reversed-phase columns with acetonitrile-water mobile phases [9] [10]. The HPLC purification employs isocratic or gradient elution conditions with flow rates of 1-2 mL/min and UV detection at 265 nm [11]. This step effectively separates calcifediol from its 3-epimer and other closely related metabolites, achieving purities exceeding 98% [11].
The hydration process for monohydrate formation occurs through controlled crystallization from mixed solvent systems. The purified calcifediol is dissolved in anhydrous ethanol or methanol, followed by the gradual addition of water (10-20% v/v) under controlled temperature conditions (5-15°C) [12] [13]. The hydration crystallization proceeds through nucleation and crystal growth phases, with stirring rates maintained at 50-100 rpm to prevent rapid precipitation and ensure uniform crystal formation [14].
The crystallization environment requires precise humidity control (60-80% relative humidity) and protection from light to prevent photoisomerization. The monohydrate crystals exhibit characteristic prismatic morphology with melting points of 115-118°C [15] [13]. Final drying occurs under vacuum conditions (0.1-0.01 atm) at temperatures below 30°C to remove residual solvents while preserving the monohydrate structure [13].
Laboratory-scale recrystallization of calcifediol monohydrate employs carefully selected solvent systems that optimize both solubility characteristics and crystal quality. The process begins with the dissolution of crude calcifediol in hot organic solvents, typically ethyl acetate, acetone, or methanol, at elevated temperatures (60-80°C) [16] [14]. The selection of recrystallization solvents follows the principle that calcifediol exhibits high solubility at elevated temperatures and significantly reduced solubility upon cooling [17].
The most effective solvent systems include ethyl acetate-hexane mixtures (1:1 to 1:3 v/v), which provide optimal solubility characteristics for calcifediol while promoting the formation of high-quality crystals [7] [16]. Alternative solvent combinations such as methanol-water (70:30 v/v) or acetonitrile-water systems also demonstrate effectiveness, particularly for pharmaceutical applications requiring specific polymorphic forms [14] [18].
The recrystallization procedure involves heating the solvent mixture to complete dissolution, followed by gradual cooling at controlled rates (0.5-2°C/min) to promote nucleation and crystal growth [14]. The cooling process requires careful temperature monitoring to prevent rapid precipitation, which can lead to amorphous material or undesirable crystal habits. Seeding with pure calcifediol monohydrate crystals at supersaturation points enhances nucleation control and improves final crystal quality [18].
The crystallization yield optimization involves maintaining optimal supersaturation ratios through precise temperature control and solvent composition adjustment. Recovery yields typically range from 75-85% under optimal conditions, with crystal purity exceeding 95% [16]. The formed crystals exhibit needle-like or prismatic morphology with characteristic optical rotation values of +111°C to +111.9°C, confirming structural integrity [16].
Post-crystallization processing includes filtration under reduced pressure using fine porosity filters, followed by washing with cold recrystallization solvent to remove surface impurities [16]. The crystals undergo vacuum drying at temperatures below 40°C to remove residual solvents while preserving the monohydrate structure. Quality assessment involves melting point determination, optical rotation measurement, and chromatographic purity analysis [16].
Chromatographic isolation represents the most precise method for laboratory-scale purification of calcifediol monohydrate, offering superior resolution and purity control compared to conventional crystallization techniques. The methodology employs various chromatographic principles, including normal-phase, reversed-phase, and size-exclusion chromatography, each optimized for specific separation requirements [19] [9].
High-performance liquid chromatography systems utilize C18 bonded silica columns (4.6 × 250 mm, 5 μm particle size) with optimized mobile phase compositions [9]. The most effective separation conditions employ acetonitrile-water gradients (starting at 70:30 v/v, progressing to 90:10 v/v over 30 minutes) with flow rates of 1.0 mL/min [10]. UV detection at 265 nm provides sensitive monitoring of calcifediol elution, enabling precise fraction collection and minimizing cross-contamination [11].
Preparative-scale HPLC isolation employs larger diameter columns (10-20 mm internal diameter) with increased sample loading capacities [9]. The scaling parameters require adjustment of flow rates (5-10 mL/min), injection volumes (1-5 mL), and gradient profiles to maintain separation efficiency [9]. Sample loading optimization prevents column overload while maximizing throughput, typically achieving 85-95% recovery with purities exceeding 98% [9].
Normal-phase chromatography using silica gel columns provides effective separation of calcifediol from structural analogs and photoisomers. The procedure employs hexane-ethyl acetate gradient systems (starting at 90:10 v/v, progressing to 70:30 v/v) [7]. Column dimensions typically range from 2.5 × 30 cm for analytical applications to 5.0 × 50 cm for preparative isolations [7]. The separation achieves baseline resolution of calcifediol from 25-hydroxyvitamin D2 and other closely related compounds [19].
Specialized chromatographic techniques include supercritical fluid chromatography, which offers enhanced selectivity and reduced solvent consumption [20]. The SFC methodology employs carbon dioxide mobile phases with methanol or ethanol modifiers (5-20% v/v), providing rapid separation with minimal environmental impact [20]. Temperature and pressure optimization (40-60°C, 150-300 bar) enables fine-tuning of separation selectivity and efficiency [20].
Advanced isolation protocols incorporate automated fraction collection systems with real-time purity monitoring through mass spectrometry detection [11]. These systems enable immediate quality assessment and fraction pooling decisions, optimizing overall recovery and minimizing processing time. The integrated approach achieves consistent purities exceeding 99% with quantitative recovery of target compounds [11].
Acute Toxic;Health Hazard